molecular formula C8H9BrO2S B1449326 5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester CAS No. 1824068-41-8

5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B1449326
CAS No.: 1824068-41-8
M. Wt: 249.13 g/mol
InChI Key: HJVQKMOOWVVMHL-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position of the thiophene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester typically involves the bromination of 2-methyl-thiophene-3-carboxylic acid ethyl ester. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include 5-substituted-2-methyl-thiophene-3-carboxylic acid ethyl esters.

    Coupling: Products are biaryl compounds with extended conjugation.

    Reduction: The major product is 5-bromo-2-methyl-thiophene-3-methanol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester is unique due to the combination of its bromine atom, methyl group, and ethyl ester group, which confer specific electronic and steric properties. These features make it a valuable intermediate in the synthesis of diverse thiophene derivatives and enhance its utility in various research and industrial applications .

Properties

IUPAC Name

ethyl 5-bromo-2-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-3-11-8(10)6-4-7(9)12-5(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVQKMOOWVVMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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